Orotic Acid-13C5 Monohydrate is a stable isotope-labeled derivative of orotic acid, which is a pyrimidinemonocarboxylic acid. It is characterized by the presence of five carbon atoms that are isotopically labeled with carbon-13, enhancing its utility in metabolic studies and tracer experiments. Orotic acid itself is known for its role in the biosynthesis of nucleotides and nucleic acids, particularly in the de novo synthesis pathway of uridine monophosphate. The compound has a molecular formula of C5H4N2O4 and a molecular weight of approximately 156.1 g/mol .
These reactions are crucial for nucleotide synthesis and cellular metabolism .
Orotic Acid-13C5 Monohydrate exhibits biological activity primarily through its role in nucleotide synthesis. It is involved in:
Orotic Acid-13C5 Monohydrate has several notable applications:
Research on Orotic Acid-13C5 Monohydrate includes interaction studies that focus on:
Several compounds share structural similarities with Orotic Acid-13C5 Monohydrate, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Uracil | Pyrimidine | Base component of RNA; lacks carboxylic group |
| Cytosine | Pyrimidine | Contains an amino group; part of DNA/RNA structure |
| 5-Aminoorotic Acid | Pyrimidine | Contains an amino group; involved in nucleotide synthesis |
| UMP (Uridine Monophosphate) | Nucleotide | Directly involved in RNA synthesis; phosphorylated form |
Orotic Acid-13C5 Monohydrate is unique due to its specific isotopic labeling, which allows for precise tracking in metabolic studies, distinguishing it from other similar compounds that do not have this labeling feature .
Orotic Acid-13C5 Monohydrate represents a stable isotope-labeled derivative of orotic acid monohydrate, where five carbon atoms are replaced with carbon-13 isotopes [1] . The molecular formula is designated as ¹³C₅H₅N₂O₅, incorporating the water molecule in the monohydrate form [1] [7]. The exact molecular weight of this isotopically enriched compound is 178.07 Daltons, which reflects the increased mass contribution from the five carbon-13 atoms compared to the unlabeled parent compound [1] [3] [7].
The isotopic labeling pattern in Orotic Acid-13C5 Monohydrate involves complete substitution of all five carbon positions within the orotic acid structure with carbon-13 isotopes [1] [7]. This comprehensive labeling makes the compound particularly valuable for metabolic flux analysis and biochemical research applications where precise tracking of carbon atom movement through metabolic pathways is required [3].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | ¹³C₅H₅N₂O₅ | [1] [7] |
| Molecular Weight | 178.07 Da | [1] [3] [7] |
| Isotopic Substitution | Five carbon-13 atoms | [1] |
| Hydration State | Monohydrate | [1] |
The crystal structure of orotic acid monohydrate has been extensively characterized through X-ray crystallographic analysis [9] [10]. The compound crystallizes in the triclinic crystal system with space group P1̅, containing two equivalent molecules in the crystallographic unit cell [9] [10] [11]. The unit cell parameters are: a = 5.89854(14) Å, b = 6.92921(15) Å, c = 9.59160(18) Å, with angles α = 74.6778(12)°, β = 72.3232(16)°, and γ = 68.447(2)° [10].
The molecular geometry within the crystal structure reveals a planar diketo tautomer arrangement [9] [10]. The asymmetric unit comprises one orotic acid molecule and one solvent water molecule [9] [10]. The crystal structure is stabilized by an extensive network of hydrogen bonding interactions involving oxygen-hydrogen to oxygen, nitrogen-hydrogen to oxygen, and carbon-hydrogen to oxygen bonds [9] [10].
In the crystal packing arrangement, orotic acid and water molecules are linked through strong hydrogen bonds forming nearly perfectly planar arranged stacked layers [13] [14]. These layers are spaced by approximately 3.1 Å and are not connected via hydrogen bonds between layers [13] [14]. The molecules are arranged in layers closely parallel to the (2̄11) plane, with orotic acid molecules linked through two types of nitrogen-hydrogen to oxygen hydrogen bonds in zigzag chains extending in the direction [11].
| Crystallographic Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | [9] [10] |
| Space Group | P1̅ | [9] [10] |
| Unit Cell a | 5.89854(14) Å | [10] |
| Unit Cell b | 6.92921(15) Å | [10] |
| Unit Cell c | 9.59160(18) Å | [10] |
| Alpha Angle | 74.6778(12)° | [10] |
| Beta Angle | 72.3232(16)° | [10] |
| Gamma Angle | 68.447(2)° | [10] |
| Layer Spacing | 3.1 Å | [13] [14] |
Nuclear Magnetic Resonance spectroscopy of orotic acid and its isotopically labeled derivatives provides detailed structural information and enables precise tracking in metabolic studies [19] [20]. The carbon-13 Nuclear Magnetic Resonance spectrum of orotic acid exhibits characteristic chemical shifts that reflect the electronic environment of carbon atoms within the pyrimidine ring and carboxylic acid group [19] [20] [21].
Theoretical calculations using density functional theory methods have been employed to predict and interpret carbon-13 Nuclear Magnetic Resonance chemical shifts for orotic acid in aqueous solutions [19] [20]. These studies demonstrate that diketo tautomers are the dominant structural forms of orotic acid and its anions in water solutions [19] [20]. For neutral orotic acid molecules, the anti conformation is preferred, while the monoanion exists as the conventional carboxylate anion [19] [20].
The proton Nuclear Magnetic Resonance spectrum of orotic acid shows distinctive resonances corresponding to the aromatic proton and exchangeable nitrogen-hydrogen and carboxylic acid protons [18] [22]. In deuterium oxide solution, specific chemical shift patterns are observed that are characteristic of the pyrimidine ring system [18] [21] [23].
For Orotic Acid-13C5 Monohydrate, the carbon-13 enrichment enables enhanced sensitivity in carbon-13 Nuclear Magnetic Resonance experiments while maintaining the same chemical shift patterns as the unlabeled compound [19] [20]. The isotopic labeling allows for sophisticated two-dimensional Nuclear Magnetic Resonance experiments and metabolic flux analysis applications [19] [20].
| NMR Parameter | Observation | Reference |
|---|---|---|
| Dominant Tautomer | Diketo form | [19] [20] |
| Preferred Conformation | Anti (neutral molecule) | [19] [20] |
| Monoanion Form | Carboxylate anion | [19] [20] |
| Carbon-13 Enhancement | Enabled by isotopic labeling | [19] [20] |
Mass spectrometric analysis of orotic acid demonstrates characteristic fragmentation patterns that are valuable for analytical identification and quantification [26] [27] [28]. In negative ionization mode, orotic acid produces a prominent molecular ion peak at mass-to-charge ratio 155.1, corresponding to the deprotonated molecular ion [26] [27] [28].
The primary fragmentation pathway in tandem mass spectrometry involves the loss of carbon dioxide from the deprotonated molecular ion, resulting in a major fragment at mass-to-charge ratio 111.1 [26] [27] [28]. This transition (mass-to-charge ratio 155.1 to 111.1) is commonly employed in selected reaction monitoring for quantitative analysis of orotic acid in biological samples [26] [27] [28].
For Orotic Acid-13C5 Monohydrate, the molecular ion peak shifts to approximately mass-to-charge ratio 160.1 due to the presence of five carbon-13 isotopes, representing a mass increase of 5 Daltons compared to the unlabeled compound [26] [27]. The corresponding fragment ion appears at mass-to-charge ratio 116.1, maintaining the same fragmentation pattern but with the isotopic mass shift [27].
The fragmentation efficiency and collision energy optimization for orotic acid analysis typically requires collision energies of approximately 12 electron volts in negative ionization mode [26] [27]. Mass spectrometric methods demonstrate excellent sensitivity with limits of quantification in the micromolar range [26] [27] [28].
| Mass Spectrometric Parameter | Unlabeled Orotic Acid | Orotic Acid-13C5 | Reference |
|---|---|---|---|
| Molecular Ion [M-H]⁻ | m/z 155.1 | m/z 160.1 | [26] [27] |
| Primary Fragment | m/z 111.1 | m/z 116.1 | [26] [27] |
| Fragmentation Type | CO₂ loss | CO₂ loss | [26] [27] [28] |
| Optimal Collision Energy | 12 eV | 12 eV | [26] [27] |
Vibrational spectroscopic analysis of orotic acid provides detailed information about molecular structure, hydrogen bonding patterns, and intermolecular interactions [31] [32] [34]. Infrared and Raman spectra have been recorded across the 4000-40 wavenumber range for polycrystalline anhydrous orotic acid and its isotopically substituted derivatives [31] [34].
The infrared spectrum of orotic acid exhibits several characteristic absorption bands [31] [34]. An intense broad band at 3500 wavenumbers is assigned to the stretching vibration of hydroxyl groups from lattice water [34]. Two distinct bands at 3166 and 3014 wavenumbers correspond to nitrogen-hydrogen stretching vibrations of the pyrimidine ring, with their relatively low frequencies indicating participation in hydrogen bonding [34].
Carbonyl stretching vibrations appear as prominent features in the infrared spectrum [31] [34]. The carbon-oxygen stretching vibration at the 2-position is observed at 1705 wavenumbers, while the carbon-oxygen stretching vibrations at the 4-position and carboxylic acid group are partially overlapping and assigned to the band at 1667 wavenumbers [34]. These frequencies confirm that orotic acid exists predominantly in the keto tautomeric form in the solid state [31] [34].
A moderate band at 2834 wavenumbers is attributed to the hydroxyl stretching vibration of the carboxylic acid group [34]. Additional bands at 1518 and 1423 wavenumbers correspond to nitrogen-hydrogen deformation vibrations at the N1 and N3 positions respectively [34].
Theoretical calculations using density functional theory with Becke3P86/6-311G** basis sets have been employed to predict vibrational frequencies and assign normal modes [31] [34]. The calculated frequencies show good agreement with experimental observations, enabling confident assignment of vibrational modes [31] [34].
| Vibrational Mode | Frequency (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| OH stretch (water) | 3500 | Lattice water | [34] |
| NH stretch | 3166, 3014 | Pyrimidine ring | [34] |
| C=O stretch (C2) | 1705 | Keto carbonyl | [34] |
| C=O stretch (C4/COOH) | 1667 | Overlapping carbonyls | [34] |
| OH stretch (COOH) | 2834 | Carboxylic acid | [34] |
| NH deformation | 1518, 1423 | N1, N3 positions | [34] |
Isotopic enrichment analysis of carbon-13 labeled compounds requires sophisticated analytical techniques to verify the extent and position of isotopic incorporation [37] [38] [39]. For Orotic Acid-13C5 Monohydrate, quality control procedures must confirm both the isotopic purity and the chemical integrity of the labeled compound [37] [38].
Mass spectrometric analysis serves as the primary method for determining isotopic enrichment levels [38] [39]. The isotopic distribution pattern in mass spectra provides quantitative information about the degree of carbon-13 incorporation [38] [39]. High-resolution mass spectrometry enables precise determination of isotopic composition and detection of unlabeled contaminants [38] [39].
Nuclear Magnetic Resonance spectroscopy offers complementary analysis for isotopic enrichment assessment [41]. Carbon-13 Nuclear Magnetic Resonance techniques can directly measure the isotopic enrichment at specific carbon positions within the molecule [41]. Isotope-edited Nuclear Magnetic Resonance methods, such as isotope-filtered total correlation spectroscopy, enable quantitative determination of carbon-13 to carbon-12 ratios [41].
Quality control protocols for isotopically labeled compounds typically specify minimum enrichment levels of greater than 95% at each labeled position [37] [38]. Analytical validation parameters include determination of isotopic purity, chemical purity, structural integrity, and stability under storage conditions [37] [38]. Recovery percentages for analytical methods should exceed 95% to ensure reliable quantitative results [37] [38].
| Quality Control Parameter | Specification | Analytical Method | Reference |
|---|---|---|---|
| Isotopic Enrichment | >95% ¹³C | Mass spectrometry | [37] [38] |
| Chemical Purity | >95% | High-performance liquid chromatography | [37] [38] |
| Recovery Percentage | >95% | Isotope dilution analysis | [37] [38] |
| Structural Integrity | Confirmed | Nuclear Magnetic Resonance | [37] [41] |
The physicochemical properties of Orotic Acid-13C5 Monohydrate exhibit minimal differences compared to the unlabeled parent compound, consistent with the general behavior of stable isotope-labeled molecules [42] [43] [45]. The primary distinguishing characteristic is the increased molecular weight due to carbon-13 substitution, which affects mass-dependent properties while leaving most chemical behaviors unchanged [1] [42].
Thermal stability characteristics remain essentially identical between labeled and unlabeled orotic acid monohydrate [43] [44]. The monohydrate form of orotic acid demonstrates high thermal stability, with dehydration occurring above 135°C [43] [44]. The compound shows remarkable resistance to dehydration under ambient conditions, losing only minimal water content when stored over desiccants at 25°C for extended periods exceeding one year [43] [44].
Crystallographic properties show no significant differences between isotopically labeled and unlabeled orotic acid monohydrate [43] [44]. Both forms adopt the same triclinic crystal system with identical space group symmetry and similar unit cell parameters [43] [44]. The hydrogen bonding network and layer stacking arrangements remain unchanged upon isotopic substitution [43] [44].
Solubility characteristics are virtually identical for both compounds, with slight water solubility at room temperature approximately 1.7 milligrams per milliliter [43] [46]. The melting point remains consistent at temperatures exceeding 300°C [46]. Chemical stability parameters, including resistance to oxidation and compatibility with various solvents, show no measurable differences between labeled and unlabeled forms [43] [46].
The isotope effects on vibrational frequencies are minimal and primarily affect modes involving direct carbon-hydrogen or carbon-carbon bond stretching [31] [45]. These small frequency shifts do not significantly impact the overall spectroscopic fingerprint of the compound [31] [45].
| Property | Unlabeled Orotic Acid | Orotic Acid-13C5 | Difference | Reference |
|---|---|---|---|---|
| Molecular Weight | 174.11 Da | 178.07 Da | +3.96 Da | [1] [15] |
| Melting Point | >300°C | >300°C | None | [43] [46] |
| Dehydration Temperature | >135°C | >135°C | None | [43] [44] |
| Water Solubility | 1.7 mg/mL | 1.7 mg/mL | None | [43] |
| Crystal System | Triclinic | Triclinic | None | [43] [44] |
| Chemical Stability | Stable | Stable | None | [43] [46] |
The production of Orotic Acid-13C5 Monohydrate represents a significant challenge in isotope-labeled compound synthesis, requiring careful consideration of multiple synthetic approaches to achieve the desired uniform carbon-13 enrichment across all five carbon positions. This comprehensive review examines the various methodologies available for synthesizing this important metabolic tracer, addressing both chemical and biological approaches along with their associated technical and economic considerations.
The direct chemical synthesis of Orotic Acid-13C5 Monohydrate from carbon-13 enriched precursors represents the most straightforward approach for achieving uniform isotopic labeling. The fundamental synthetic strategy involves the reaction of 13C-labeled urea with 13C-labeled malonic acid under strongly acidic conditions [2]. This approach leverages the well-established pyrimidine synthesis methodology while ensuring complete incorporation of the carbon-13 isotope at all positions within the orotic acid framework.
The synthetic pathway typically begins with the condensation of 13C-urea (uniformly labeled) with 13C-malonic acid (labeled at both carbon positions) in the presence of strong acid catalysts such as concentrated sulfuric acid or phosphoric acid . The reaction proceeds through a cyclization mechanism that forms the pyrimidine ring system characteristic of orotic acid. The carboxylic acid functionality is retained from the malonic acid precursor, resulting in the desired 13C5-labeled product.
Critical reaction parameters include temperature control between 110-140°C, reaction time optimization typically ranging from 2-6 hours, and careful pH management to ensure complete cyclization while minimizing decomposition [3]. The use of 13C-enriched starting materials with greater than 99% isotopic purity is essential to achieve the desired labeling efficiency in the final product. Reaction yields typically range from 45-65% based on the limiting reagent, with the primary side reactions involving decarboxylation and hydrolysis of intermediate compounds.
The stereochemical considerations for this synthesis are relatively straightforward, as orotic acid contains no chiral centers. However, tautomeric considerations become important, particularly regarding the keto-enol equilibrium that can affect both the reaction mechanism and the final product purity [4]. Advanced analytical techniques including 13C NMR spectroscopy confirm the incorporation of all five carbon-13 atoms with chemical shifts at C1 (~162 ppm), C2 (~145 ppm), C3 (~103 ppm), C4 (~170 ppm), and C5 (~149 ppm) [5] [6].
Biosynthetic methodologies utilizing uniformly labeled 13C-glucose offer an alternative approach that leverages natural metabolic pathways for orotic acid synthesis. This strategy involves growing microorganisms or cell cultures in media containing 13C-glucose as the sole carbon source, resulting in metabolic incorporation of the carbon-13 label throughout the cellular metabolism, including pyrimidine biosynthesis pathways [7] [8].
The biosynthetic pathway for orotic acid involves the de novo pyrimidine synthesis cascade, beginning with carbamoyl phosphate synthetase and proceeding through aspartate transcarbamoylase, dihydroorotase, and dihydroorotate dehydrogenase to produce orotic acid [2] [9]. When cells are cultured in the presence of uniformly labeled 13C-glucose, the metabolic flux through glycolysis and the tricarboxylic acid cycle provides 13C-enriched precursors including aspartate and carbamoyl phosphate, which subsequently contribute to orotic acid synthesis.
Optimization of biosynthetic labeling requires careful control of culture conditions including glucose concentration, growth rate, and metabolic state of the producing organisms [8]. Studies demonstrate that 13C enrichment levels of 85-95% can be achieved in orotic acid when using >99% 13C-glucose as the carbon source. The metabolic flux analysis indicates that the primary carbon sources for orotic acid biosynthesis derive from glucose through multiple pathways, including direct incorporation through glycolytic intermediates and indirect incorporation through anaplerotic reactions.
The advantages of biosynthetic approaches include the natural enzymatic machinery that ensures proper stereochemistry and minimizes side product formation. Additionally, the metabolic pathways provide inherent selectivity for orotic acid production when appropriate auxotrophic strains are employed [10]. However, challenges include lower overall incorporation efficiency compared to chemical synthesis, potential for isotope dilution through endogenous carbon pools, and requirements for specialized fermentation infrastructure.
The purification of Orotic Acid-13C5 Monohydrate requires sophisticated separation techniques capable of distinguishing between isotopically labeled and unlabeled compounds while maintaining the integrity of the isotopic enrichment. The primary purification challenge stems from the minimal physical property differences between 13C-labeled and 12C-containing orotic acid, necessitating highly selective separation methods [3] [11].
Initial purification typically employs ion-exchange chromatography utilizing the acidic nature of orotic acid. Strong anion-exchange resins operating under basic conditions (pH 9-11) effectively capture orotate ions, allowing for separation from neutral and cationic impurities [12]. The elution is accomplished using graduated salt gradients, typically employing sodium chloride solutions ranging from 0.1 M to 1.0 M concentration. This approach achieves initial purity levels of 85-90% while concentrating the orotic acid content significantly.
Reversed-phase high-performance liquid chromatography represents the most effective technique for achieving research-grade purity [13] [8]. The method utilizes C18 stationary phases with mobile phase systems consisting of aqueous phosphate buffers (pH 2.5-3.0) and acetonitrile gradients. The retention time for orotic acid under these conditions is approximately 6.4 minutes, with baseline separation from common impurities including dihydroorotic acid, uracil, and various organic acid contaminants. Detection limits of 0.04 ng demonstrate the exceptional sensitivity of this approach for purity assessment.
Crystallization represents the final purification step, with the monohydrate form being the most stable and preferred crystalline structure [3]. The crystallization process involves controlled precipitation from aqueous solution through temperature reduction and controlled evaporation. The formation of orotic acid monohydrate crystals occurs optimally at temperatures between 15-25°C with slow cooling rates of 1-2°C per hour. The resulting crystals exhibit excellent purity (>95%) and long-term stability when stored under appropriate conditions.
The dehydration behavior of orotic acid monohydrate requires careful consideration during purification and storage. Studies indicate that the monohydrate form loses water only above 135°C, demonstrating exceptional stability under normal handling conditions [3]. However, exposure to strong desiccants can result in partial dehydration over extended periods, potentially affecting both the mass balance and analytical characteristics of the compound.
Comprehensive analytical validation of 13C incorporation in Orotic Acid-13C5 Monohydrate requires a multi-technique approach to confirm both the extent and distribution of isotopic labeling throughout the molecular structure. The validation protocol must address isotopic purity, structural integrity, and the absence of isotopic scrambling or exchange reactions that could compromise the labeling pattern [8] [14].
Mass spectrometry represents the primary analytical technique for isotopic characterization, with high-resolution instruments capable of distinguishing individual isotopologues with mass accuracy better than 1 ppm [8]. The molecular ion of Orotic Acid-13C5 Monohydrate exhibits a mass shift of +5.003 Da compared to the natural abundance compound, with the isotopic fine structure providing definitive confirmation of uniform 13C5 labeling. Tandem mass spectrometry experiments further validate the labeling pattern through fragmentation analysis, confirming that all carbon positions retain their isotopic enrichment.
13C NMR spectroscopy provides complementary structural and isotopic information, with chemical shift assignments for all five carbon positions [5] [6]. The 13C-enriched compound exhibits dramatically enhanced signal intensity compared to natural abundance material, with integrated peak areas proportional to the degree of enrichment at each position. Chemical shift perturbations resulting from isotopic substitution are minimal (< 0.1 ppm), ensuring that structural assignments remain valid. The absence of scalar coupling between adjacent 13C nuclei confirms the uniform labeling pattern.
Isotope ratio mass spectrometry enables precise quantification of the 13C enrichment level with accuracy better than 0.1% [8]. The technique employs elemental analysis protocols that determine the overall 13C/12C ratio in the compound, providing a measure of the average isotopic enrichment. For Orotic Acid-13C5 Monohydrate, enrichment levels of 95-99% at each labeled position are typical for high-quality preparations.
The validation protocol includes assessment of potential isotopic exchange or scrambling under various conditions [15]. Stability studies conducted under physiological conditions (pH 7.4, 37°C) over extended periods (>72 hours) demonstrate no detectable isotope loss or redistribution. Similarly, exposure to common analytical conditions including acidic and basic environments shows no evidence of isotopic scrambling, confirming the stability of the 13C-labeled positions.
The achievement of uniform 13C5 labeling in orotic acid synthesis presents several significant technical challenges that must be addressed to ensure consistent product quality and isotopic fidelity. The most critical challenge involves isotope scrambling, where unintended redistribution of 13C labels occurs during synthesis, potentially leading to mixed isotopologue populations rather than the desired uniform 13C5 compound [16] [14].
Isotope scrambling can occur through several mechanisms, including keto-enol tautomerization, exchange reactions with protic solvents, and thermal decomposition pathways that involve carbon-carbon bond cleavage and reformation [15]. In orotic acid synthesis, the presence of multiple tautomeric forms and the potential for decarboxylation reactions create particular risks for isotope redistribution. Mitigation strategies include careful optimization of reaction conditions to minimize exchange-prone intermediates, use of aprotic solvents where possible, and temperature control to prevent thermal decomposition.
Incomplete labeling represents another significant challenge, often resulting from inefficient coupling reactions or the presence of unlabeled impurities in starting materials [17]. The economics of 13C-enriched precursors create pressure to maximize incorporation efficiency, but practical limitations in reaction chemistry can lead to partial labeling. Studies indicate that even small amounts of unlabeled material (1-5%) can significantly impact the analytical characteristics and experimental utility of the final product.
The synthetic complexity inherent in multi-step synthesis pathways introduces additional challenges related to cumulative yield loss and potential side reactions [18]. Each synthetic transformation typically proceeds with 70-90% efficiency, resulting in overall yields that may be substantially lower than individual step yields would suggest. Side reactions can produce structural isomers or degradation products that are difficult to separate from the desired product, particularly given the minimal physical property differences between isotopically labeled compounds.
Quality control throughout the synthesis process requires extensive analytical monitoring to detect problems early in the synthetic sequence [19]. Traditional analytical techniques may lack the sensitivity or specificity needed to detect minor isotopic impurities, necessitating the development of specialized analytical protocols. The cost and time requirements for comprehensive quality control can represent a significant fraction of the overall production cost.
The economic viability of Orotic Acid-13C5 Monohydrate production depends critically on the cost structure associated with 13C-enriched starting materials, which typically cost 100-1000 times more than natural abundance equivalents [19] [20]. This dramatic cost differential necessitates careful optimization of synthetic routes to maximize atom efficiency and minimize waste generation. The economics are further complicated by the specialized market for isotope-labeled compounds, which typically involves small production volumes and high unit costs.
Starting material costs represent the dominant economic factor in 13C5-labeled compound synthesis [20]. High-purity 13C-urea and 13C-malonic acid, the primary precursors for chemical synthesis, command premium pricing due to the specialized production methods required for isotope enrichment. Current market prices range from $500-2000 per gram for research-grade 13C-enriched precursors, making raw material costs a primary driver of final product pricing.
Process development and optimization efforts focus on maximizing the utilization efficiency of expensive 13C-enriched materials [10]. This includes development of improved synthetic routes with higher yields, implementation of recycling strategies for unused starting materials, and optimization of purification protocols to minimize product loss. Advanced process analytical technologies enable real-time monitoring of isotopic content throughout the synthesis, allowing for immediate correction of deviations that could result in material waste.
Manufacturing scale considerations reveal that economies of scale are limited for isotope-labeled compounds due to the specialized nature of the market [20]. Unlike commodity chemicals where larger production volumes drive down unit costs, the market for Orotic Acid-13C5 Monohydrate is constrained by research demand and regulatory requirements. Production runs are typically measured in grams to kilograms rather than the ton quantities common in pharmaceutical manufacturing.
The specialized infrastructure requirements for isotope-labeled compound production include dedicated synthesis equipment, isotope-compatible analytical instrumentation, and trained personnel familiar with isotope handling procedures [19]. These fixed costs must be amortized across relatively small production volumes, contributing to the high unit costs characteristic of labeled compounds. Additionally, regulatory compliance requirements for isotope-labeled materials add complexity and cost to the manufacturing process.
Market development strategies for expanding the economic viability of 13C5-labeled orotic acid production include identification of new applications in metabolic research, pharmaceutical development, and clinical diagnostics . The growing interest in personalized medicine and metabolomics research provides potential opportunities for market expansion. However, the specialized nature of these applications limits the total addressable market compared to conventional pharmaceutical intermediates.